molecular formula C10H10N2O B8797677 n-(2-Cyanoethyl)benzamide CAS No. 1131-83-5

n-(2-Cyanoethyl)benzamide

Cat. No.: B8797677
CAS No.: 1131-83-5
M. Wt: 174.20 g/mol
InChI Key: GHZZJXFHIHMNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyanoethyl)benzamide is a benzamide derivative characterized by a benzoyl group (-C₆H₅CO-) linked to a 2-cyanoethylamine moiety (-NH-CH₂CH₂-C≡N).

Properties

CAS No.

1131-83-5

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-(2-cyanoethyl)benzamide

InChI

InChI=1S/C10H10N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H,12,13)

InChI Key

GHZZJXFHIHMNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are compared below:

Compound Name Substituent Group Key Functional Groups
N-(2-Cyanoethyl)benzamide (hypothetical) -NH-CH₂CH₂-C≡N Amide, cyano
N-(2-Aminoethyl)benzamide -NH-CH₂CH₂-NH₂ Amide, primary amine
N-(2-Cyanophenyl)benzamide -NH-C₆H₄-C≡N (ortho position) Amide, cyano (aromatic)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) -NH-CH₂CH₂-C₆H₃(OCH₃)₂ Amide, methoxy (electron-donating)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -NH-C(CH₃)₂-CH₂OH Amide, hydroxyl, branched alkyl

Key Observations :

  • Solubility: Hydrophilicity is influenced by substituents. For example, hydroxyl or amine groups (e.g., N-(2-aminoethyl)benzamide ) enhance water solubility, while aromatic cyano groups (N-(2-cyanophenyl)benzamide ) may reduce it.

Physicochemical Properties

Property This compound (Predicted) N-(2-Aminoethyl)benzamide N-(2-Cyanophenyl)benzamide Rip-B
Melting Point ~80–100°C Not reported Not reported 90°C
Solubility Moderate in polar solvents High (due to -NH₂) Low (aromatic cyano) Moderate (methoxy)
Stability Hydrolysis-resistant (electron-withdrawing -CN) Prone to oxidation (-NH₂) Stable (aromatic substitution) Stable (electron-donating)

Computational and Analytical Characterization

  • NMR Data: Rip-B’s ¹H NMR showed peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 3.8 ppm (methoxy groups) . For this compound, expect δ 2.5–3.5 ppm (-CH₂CN) and δ 7.5–8.1 ppm (aromatic).
  • X-ray Crystallography: Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirmed trans-amide conformations via X-ray , a feature likely conserved in cyanoethyl derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.